3-Hydroxy-4,5-dimethoxybenzoic acid

Overview

Description

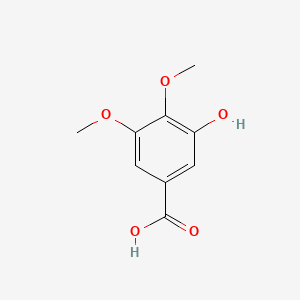

3-Hydroxy-4,5-dimethoxybenzoic acid (CAS: 1916-08-1; molecular formula: C₉H₁₀O₅) is a tri-substituted benzoic acid derivative featuring hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 3, 4, and 5 of the aromatic ring. It is a naturally occurring phenolic acid identified in plant extracts, such as Viola odorata L. and D. senegambiensis, where it contributes to antimicrobial, antioxidant, and memory-enhancing properties . Its synthesis involves demethylation or acid chloride reactions, as noted in telomerase inhibitor studies .

Preparation Methods

Multi-Step Synthesis from Methyl 3,4,5-Trihydroxybenzoate

Reaction Overview and Mechanism

The synthesis begins with methyl 3,4,5-trihydroxybenzoate (Compound 1), which undergoes sequential protection, esterification, hydrolysis, and deprotection steps . The five-step route is designed to introduce methoxy and tert-butyl groups selectively while preserving the hydroxyl functionality at the 3-position.

Benzyl Protection (Step 1)

In an inert nitrogen atmosphere, Compound 1 reacts with benzyl bromide in the presence of potassium tert-butoxide and trimethyl borate. This step protects the 3-hydroxy group with a benzyl moiety, yielding methyl 3-(benzyloxy)-4,5-dihydroxybenzoate (Compound 2). The reaction occurs in N,N-dimethylformamide (DMF) at room temperature (10–30°C) for 12–16 hours, achieving a 75% conversion rate .

Methyl Esterification (Step 2)

Compound 2 undergoes methyl esterification using methyl iodide or dimethyl sulfate in acetone or toluene. Cesium carbonate serves as the base, facilitating the substitution of hydroxyl groups at the 4- and 5-positions with methoxy groups. This produces methyl 3-(benzyloxy)-4,5-dimethoxybenzoate (Compound 3) with minimal side reactions .

Ester Hydrolysis (Step 3)

The methyl ester group of Compound 3 is hydrolyzed using lithium hydroxide monohydrate in tetrahydrofuran (THF) or methanol. This step generates 3-(benzyloxy)-4,5-dimethoxybenzoic acid (Compound 4), which is isolated via acidification and extraction .

tert-Butyl Esterification (Step 4)

Compound 4 reacts with Boc anhydride (di-tert-butyl dicarbonate) in tert-butyl alcohol or THF. Catalyzed by 4-dimethylaminopyridine (DMAP), this step introduces the tert-butyl group at the carboxylate position, forming tert-butyl 3-(benzyloxy)-4,5-dimethoxybenzoate (Compound 5). The reaction requires heating to 70–90°C for 12–16 hours .

Deprotection (Step 5)

Catalytic hydrogenation (45 psi H₂) over palladium on carbon removes the benzyl protecting group from Compound 5, yielding 3-hydroxy-4,5-dimethoxybenzoic acid tert-butyl ester (Compound 6). Subsequent hydrolysis under acidic conditions produces the final product, this compound .

Optimization and Yield Analysis

| Step | Reagents/Conditions | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | BnBr, KOtBu | DMF | 10–30°C | 12–16 | 75 |

| 2 | MeI, Cs₂CO₃ | Acetone | 10–30°C | 12–16 | 82 |

| 3 | LiOH·H₂O | THF | 10–30°C | 12–16 | 88 |

| 4 | Boc₂O, DMAP | t-BuOH | 70–90°C | 12–16 | 65 |

| 5 | H₂, Pd/C | MeOH | 10–30°C | 12–16 | 92 |

Total Yield : ~44% . The tert-butyl esterification (Step 4) is the bottleneck due to moderate yields and high temperatures.

Demethylation of 3,4,5-Trimethoxybenzoic Acid (TMBA)

Reaction Design and Conditions

The US4191841A patent outlines a single-step demethylation of TMBA using alkali hydroxide in ethylene glycol . Heating TMBA with excess sodium hydroxide (3.2–4.05 equivalents) under reflux selectively cleaves the 4-methoxy group, yielding 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid). Byproducts like ethylene glycol monomethyl ether and water are distilled off during the reaction.

Key Parameters

-

Solvent : Ethylene glycol (400 g per mole TMBA).

-

Base : Sodium hydroxide (3.2–4.05 eq).

-

Temperature : Reflux conditions (≈150°C).

-

Time : Until cessation of byproduct distillation (≈3–5 hours).

Purification and Yield

Post-reaction, the mixture is diluted with water and acidified to pH 3 using sulfuric acid. Crude syringic acid crystallizes upon cooling and is recrystallized from water to remove residual TMBA (<1%) and dihydroxy monomethoxybenzoic acid impurities.

| Parameter | Value |

|---|---|

| Crude Yield | 85–90% |

| Recrystallized Yield | 78–82% |

| Purity | >99% (HPLC) |

This method avoids decarboxylation and minimizes side reactions common in traditional sulfuric acid–mediated demethylation .

Comparative Analysis of Synthetic Routes

Starting Material Accessibility

-

Route 1 : Methyl 3,4,5-trihydroxybenzoate is commercially available but requires multi-step transformations.

-

Route 2 : TMBA is less accessible but enables a streamlined one-pot process.

Operational Complexity

-

Route 1 : Five steps with intermittent isolations increase labor and cost.

-

Route 2 : Single-step reaction with distillation simplifies scale-up.

Environmental and Economic Considerations

-

Route 1 : Uses hazardous solvents (DMF, THF) and high-pressure hydrogenation.

-

Route 2 : Ethylene glycol is recyclable, reducing waste generation.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into corresponding alcohols.

Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogens or nitro groups on the aromatic ring.

Scientific Research Applications

Pharmaceutical Applications

1. Antioxidant Activity

Research indicates that 3-hydroxy-4,5-dimethoxybenzoic acid exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is beneficial in preventing oxidative stress-related diseases .

2. Anti-inflammatory Effects

Studies have demonstrated that syringic acid can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .

3. Antimicrobial Properties

The compound has been tested for antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi positions it as a candidate for developing new antimicrobial agents .

Industrial Applications

1. Organic Synthesis

Syringic acid serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are utilized in the production of anti-cancer drugs and other therapeutic agents .

2. Food Industry

Due to its antioxidant properties, this compound is explored as a natural preservative in food products to enhance shelf life and maintain quality .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of syringic acid using DPPH radical scavenging assays. Results indicated that syringic acid exhibited a dose-dependent scavenging effect with an IC50 value significantly lower than many synthetic antioxidants .

Case Study 2: Anti-inflammatory Mechanism Exploration

In vitro studies demonstrated that syringic acid reduced the expression of cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 3-Hydroxy-4,5-dimethoxybenzoic acid involves its ability to scavenge free radicals and inhibit oxidative stress. The hydroxyl and methoxy groups on the aromatic ring contribute to its antioxidant activity by donating hydrogen atoms to neutralize reactive oxygen species. This compound also interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The biological activity and physicochemical properties of benzoic acid derivatives are highly dependent on the positions and number of hydroxyl/methoxy substituents. Below is a comparative analysis:

Table 1: Structural Comparison of 3-Hydroxy-4,5-dimethoxybenzoic Acid and Analogs

Key Observations:

Positional Isomerism : Syringic acid (4-OH vs. 3-OH in the target compound) exhibits distinct anti-obesity effects via adipogenesis inhibition, whereas this compound is linked to antimicrobial activity .

Methoxy Group Count : Vanillic acid (one methoxy group) shows weaker antioxidant activity compared to tri-substituted analogs like syringic acid or the target compound .

Halogen Substitution : Bromination at position 3 (e.g., 3-Bromo-4,5-dimethoxybenzoic acid) enhances utility in synthetic chemistry but reduces biological activity .

Biological Activity

3-Hydroxy-4,5-dimethoxybenzoic acid, commonly referred to as syringic acid, is an organic compound with the molecular formula C₉H₁₀O₅. This compound has garnered attention in various fields of biological research due to its significant biochemical properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Molecular Formula : C₉H₁₀O₅

- Molecular Weight : 198.17 g/mol

- Chemical Structure : The compound features a phenolic structure that is crucial for its biological interactions.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction : It acts as a substrate for various enzymes, including catechol-O-methyltransferase (COMT), which is involved in the metabolism of catecholamines. This interaction suggests a role in modulating neurotransmitter levels.

- Cell Signaling Modulation : The compound influences cell signaling pathways and gene expression. For instance, it can modulate transcription factors, affecting the expression of genes involved in oxidative stress responses and inflammation.

- Oxidative Stress Reduction : this compound has been shown to inhibit enzymes that produce reactive oxygen species (ROS), thereby reducing oxidative stress within cells.

Biological Activities

The compound has demonstrated various biological activities that are noteworthy:

- Antioxidant Properties : Its ability to scavenge free radicals contributes to its antioxidant effects, which can protect cells from damage caused by oxidative stress .

- Anti-inflammatory Effects : Research indicates that syringic acid may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in cellular models .

- Insulin Secretion Enhancement : Some studies suggest that syringic acid can enhance insulin secretion from pancreatic beta-cells, indicating potential benefits for metabolic disorders like diabetes.

Table 1: Summary of Biological Activities

Case Study: Insulin Secretion Enhancement

In a laboratory study involving isolated pancreatic beta-cells, this compound was administered at varying concentrations. The results indicated a dose-dependent increase in insulin secretion compared to control groups. This finding supports its potential application in managing type 2 diabetes mellitus.

Case Study: Antioxidant Activity

A study assessed the antioxidant capacity of syringic acid using DPPH radical scavenging assays. The results showed that syringic acid exhibited significant scavenging activity, comparable to standard antioxidants like ascorbic acid. This suggests its potential use as a dietary supplement for enhancing antioxidant defenses in humans.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound indicate that it is relatively stable under physiological conditions but may undergo metabolism via methylation by COMT. The compound's distribution within tissues is mediated by specific transporters, allowing it to exert its biological effects effectively.

Q & A

Q. What are the recommended methods for isolating 3-hydroxy-4,5-dimethoxybenzoic acid from natural sources?

Basic Research Focus

Isolation typically involves ethanol extraction followed by chromatographic separation. For example, from Myricaria species, 95% ethanol extraction of plant material is performed, followed by partitioning with solvents like ethyl acetate. Column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC are used to purify the compound. Identification is confirmed via mass spectrometry (e.g., GC-MS) and NMR spectroscopy. Key fragmentation ions (e.g., m/z 198, 155, 127) help validate structural integrity .

Q. How can synthetic routes for this compound derivatives be optimized for regioselectivity?

Advanced Research Focus

Derivative synthesis often involves protecting/deprotecting hydroxyl and methoxy groups. For example:

- Schotten-Baumann acylation : React 2-amino-4,5-dimethoxybenzoic acid with acyl chlorides in alkaline conditions to form intermediates. Control pH to ensure regioselectivity .

- Cyclization reactions : Boil intermediates (e.g., 2-acetamido-4,5-dimethoxybenzoic acid) in anhydrides (e.g., propionic anhydride) to form benzoxazinones, which are further functionalized with amino acids (e.g., glycine) in glacial acetic acid/DMF .

Optimization requires monitoring reaction conditions (temperature, solvent polarity) and using catalysts (e.g., Raney nickel for hydrogenation) to enhance yield and selectivity .

Q. What analytical techniques are critical for resolving structural ambiguities in this compound analogs?

Basic Research Focus

- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺ at m/z 214.0485 for C₉H₁₀O₅) and fragmentation patterns (e.g., loss of COOH or methoxy groups) .

- NMR spectroscopy : ¹H and ¹³C NMR assignments resolve substitution patterns. For example, methoxy groups appear as singlets (δ 3.8–3.9 ppm), while aromatic protons show coupling constants indicative of para/meta substitution .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How do substituent modifications influence the biological activity of this compound?

Advanced Research Focus

- Anti-inflammatory activity : Methoxy groups at positions 4 and 5 enhance lipophilicity, improving membrane permeability. The hydroxyl group at position 3 is critical for hydrogen bonding with targets (e.g., cyclooxygenase-2) .

- Antioxidant capacity : Electron-donating groups (e.g., methoxy) stabilize phenolic radicals. Structure-activity relationship (SAR) studies compare derivatives using DPPH/ABTS assays .

- Enzyme inhibition : Methylation of the hydroxyl group reduces inhibitory effects on tyrosinase, as shown in analogs like methyl 3-hydroxy-4,5-dimethoxybenzoate .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Focus

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use respiratory protection (N95/P2 masks) if dust or aerosols form .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks. Avoid open flames due to potential decomposition into toxic gases (e.g., carbon oxides) .

- Spill management : Absorb spills with inert material (e.g., sand), place in sealed containers, and dispose via hazardous waste protocols .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

Advanced Research Focus

- ADME prediction : Use tools like SwissADME to calculate logP (∼1.5), indicating moderate lipophilicity. Polar surface area (∼90 Ų) suggests limited blood-brain barrier penetration .

- Docking studies : Molecular docking with AutoDock Vina evaluates binding affinities to targets (e.g., PPAR-γ for anti-diabetic activity). Compare results with experimental IC₅₀ values from enzyme assays .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Focus

- Purification bottlenecks : Scaling column chromatography is impractical; switch to recrystallization (e.g., using ethanol/water mixtures) or continuous-flow HPLC .

- Yield optimization : Replace stoichiometric reagents (e.g., propionic anhydride) with catalytic systems. Explore microwave-assisted synthesis to reduce reaction times .

- Regulatory compliance : Ensure intermediates meet ICH guidelines for impurities (e.g., residual solvents < 5000 ppm) .

Q. How does this compound compare to structurally related phenolic acids in bioactivity?

Advanced Research Focus

- vs. Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) : The hydroxyl group position (3 vs. 4) alters electronic properties, affecting antioxidant capacity (e.g., syringic acid has higher ORAC values) .

- vs. Gallic acid : Fewer hydroxyl groups reduce pro-oxidant effects but improve metabolic stability. Methylation patterns influence cytotoxicity in cancer cell lines (e.g., HepG2) .

Properties

IUPAC Name |

3-hydroxy-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIBQVFJXGQICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172689 | |

| Record name | 3,4-Dimethoxy-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1916-08-1 | |

| Record name | 3-Hydroxy-4,5-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1916-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxy-5-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1916-08-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxy-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4,5-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYVERATRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6FH4N7RMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.